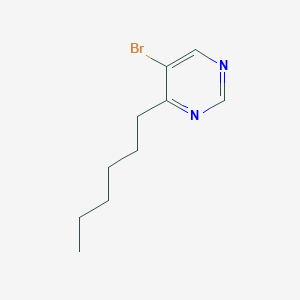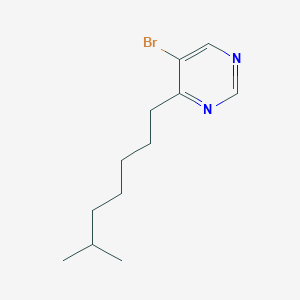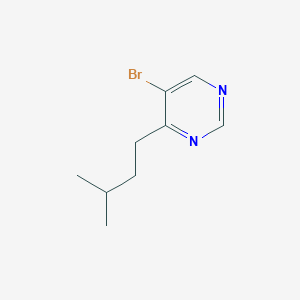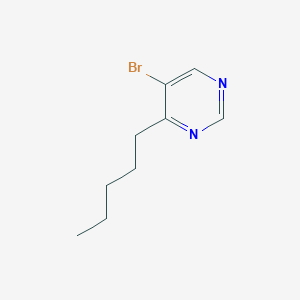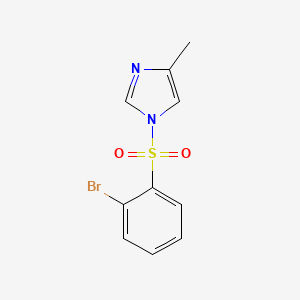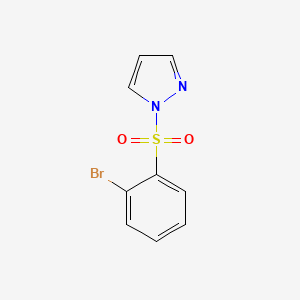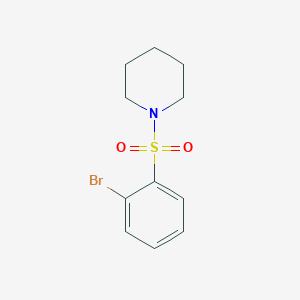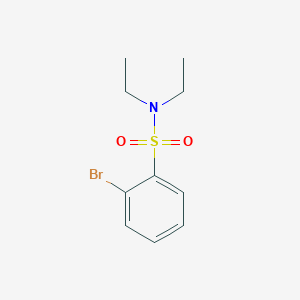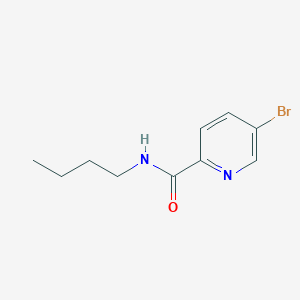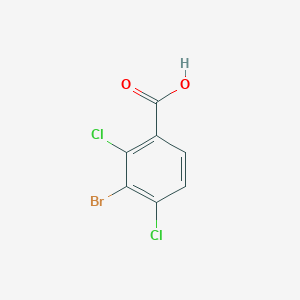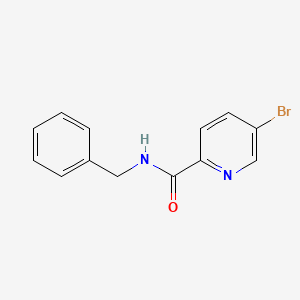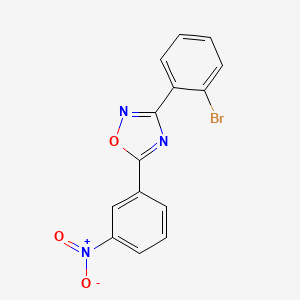
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of bromophenyl and nitrophenyl substituents on the oxadiazole ring suggests that this compound could exhibit interesting chemical and physical properties, potentially useful in various applications such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been reported in the literature. For instance, the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide at elevated temperatures leads to the formation of dimethylamino-substituted oxadiazoles . Another approach involves the cyclization of POCl3 with N,N'-diacylhydrazines to synthesize 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles, which are structurally similar to the compound of interest . Additionally, dehydration of diarylhydrazide has been used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, indicating that dehydration reactions are a common method for synthesizing oxadiazole compounds .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives has been characterized by IR and ^1HNMR, which are essential tools for determining the presence of functional groups and the overall molecular architecture . In a closely related compound, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dichlorophenyl and nitrophenyl rings form dihedral angles with the oxadiazole ring, indicating a planar structure that could be similar in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole .
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be quite diverse. The compound 3-bromo-5-phenyl-1,2,4-oxadiazole, when reacted with sodium azide, undergoes a deoxygenative coupling reaction, which is a unique transformation leading to the formation of aminomethyleneamino-substituted oxadiazoles . This suggests that the bromophenyl and nitrophenyl substituents in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could also participate in various chemical reactions, potentially leading to new compounds with novel properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents. For instance, the UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups affect these properties, suggesting that the bromophenyl and nitrophenyl groups in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could confer distinct photophysical characteristics. Additionally, hydrogen bonding interactions in the crystal structure, as observed in a related compound , could influence the solid-state properties of the compound, such as its melting point and solubility.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXLNFEXGGMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650343 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1000339-27-4 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)


